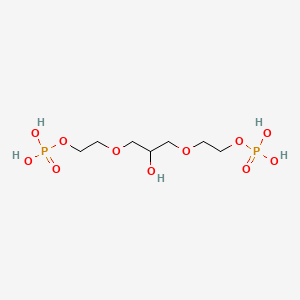
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is a chemical compound with the molecular formula C7H17O11P2. It is known for its unique structure, which includes two phosphate groups attached to a hydroxypropane backbone through oxyethylene linkages. This compound is often used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide, followed by phosphorylation. The reaction conditions often include the use of a catalyst such as sulfuric acid or phosphoric acid to facilitate the phosphorylation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphate groups can be reduced to phosphite or phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Phosphite or phosphine derivatives.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, facilitating the transfer of phosphate groups to other molecules. This process is crucial in various metabolic pathways and cellular signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), sodium salt
- (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt
Uniqueness
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and reactivity make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
94071-08-6 |
|---|---|
Fórmula molecular |
C7H18O11P2 |
Peso molecular |
340.16 g/mol |
Nombre IUPAC |
2-[2-hydroxy-3-(2-phosphonooxyethoxy)propoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C7H18O11P2/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
PWJCBLFTCVHRCV-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


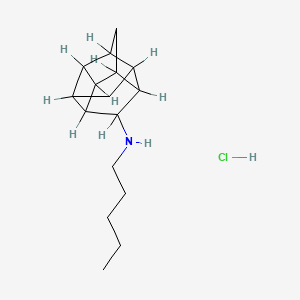
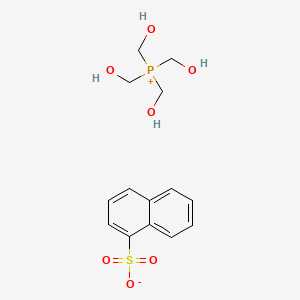
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
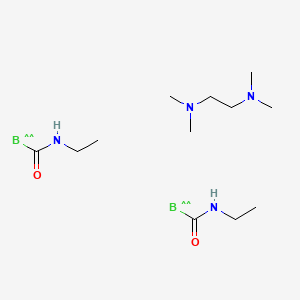
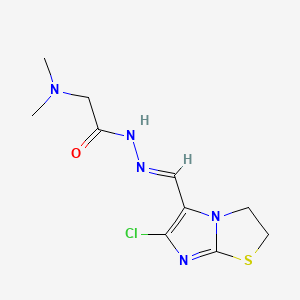
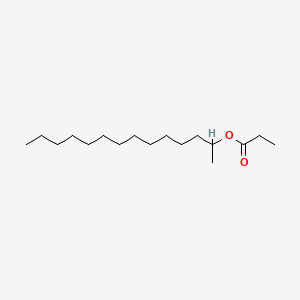
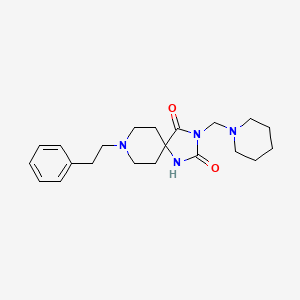
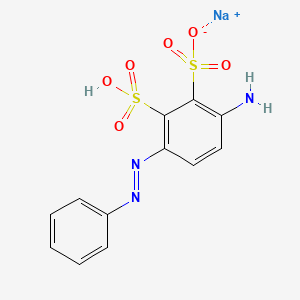
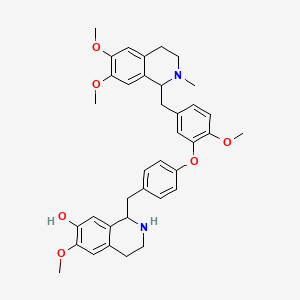
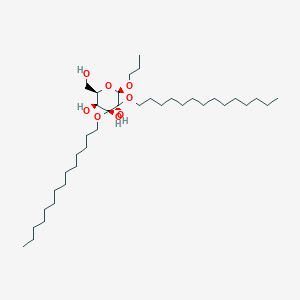
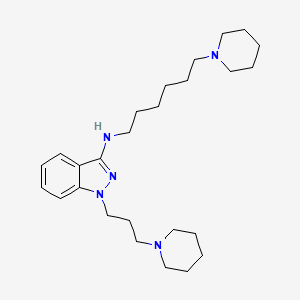
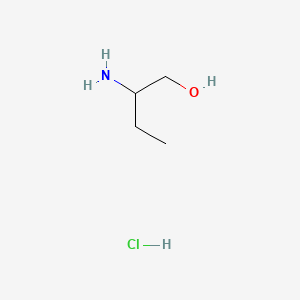
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
